PARP2 Inhibitory Activity Compared to Unsubstituted Phenyl Analog
A preliminary ChEMBL-curated BindingDB entry (CHEMBL5274451) reports an IC50 of 30 nM for the target compound against PARP2 [1]. By contrast, the des-fluoro analog 1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione shows an IC50 of 1000 nM in the same assay system [2], indicating a ~33-fold improvement in potency conferred specifically by the 2-fluorophenyl substitution. However, this data originates from a single assay with unknown origin and has not been independently replicated.
| Evidence Dimension | PARP2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (CHEMBL5274451, PARP2, unknown origin) |
| Comparator Or Baseline | 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, IC50 = 1,000 nM (PARP2, same assay context) |
| Quantified Difference | ~33-fold greater potency for 2-fluorophenyl analog |
| Conditions | Biochemical PARP2 inhibition assay; exact protocol and enzyme source not disclosed in public domain |
Why This Matters
This potency differential suggests that procurement of the non-fluorinated analog for PARP2-targeted applications would likely require substantially higher concentrations, potentially compromising selectivity and increasing off-target risk.
- [1] BindingDB entry BDBM50609913 (CHEMBL5274451): IC50 = 30 nM against PARP2. View Source
- [2] ChEMBL entry CHEMBL369996 for 1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: IC50 = 1,000 nM against PARP2. View Source
